molecular formula C15H24O4Si2 B3057411 Bis(trimethylsilyl) phenylpropanedioate CAS No. 80372-12-9

Bis(trimethylsilyl) phenylpropanedioate

Cat. No.: B3057411
CAS No.: 80372-12-9
M. Wt: 324.52 g/mol
InChI Key: AIZHQFQKWQSRKR-UHFFFAOYSA-N
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Description

Bis(trimethylsilyl) phenylpropanedioate is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a phenylpropanedioate backbone. This compound is notable for its stability and versatility in various chemical reactions, making it a valuable reagent in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(trimethylsilyl) phenylpropanedioate typically involves the reaction of phenylpropanedioic acid with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via the formation of an intermediate silyl ester, which is subsequently converted to the desired product through silylation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, alkoxides, and amines.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted phenylpropanedioates.

Scientific Research Applications

Bis(trimethylsilyl) phenylpropanedioate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the protection of functional groups.

    Biology: Employed in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.

    Medicine: Utilized in drug discovery and development, especially in the synthesis of novel therapeutic agents.

    Industry: Applied in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of Bis(trimethylsilyl) phenylpropanedioate involves the interaction of its trimethylsilyl groups with various molecular targets. The trimethylsilyl groups can act as protecting groups, temporarily masking reactive sites on a molecule during chemical reactions. This allows for selective transformations and the synthesis of complex molecules. The compound can also participate in catalytic processes, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

    Bis(trimethylsilyl)acetylene: Another organosilicon compound with similar stability and reactivity.

    Trimethylsilyl chloride: A commonly used silylating agent in organic synthesis.

    Tetramethylsilane: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy.

Uniqueness: Bis(trimethylsilyl) phenylpropanedioate is unique due to its phenylpropanedioate backbone, which imparts distinct reactivity and stability compared to other trimethylsilyl compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in both research and industry.

Properties

IUPAC Name

bis(trimethylsilyl) 2-phenylpropanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O4Si2/c1-20(2,3)18-14(16)13(12-10-8-7-9-11-12)15(17)19-21(4,5)6/h7-11,13H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZHQFQKWQSRKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(=O)C(C1=CC=CC=C1)C(=O)O[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O4Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80508473
Record name Bis(trimethylsilyl) phenylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80372-12-9
Record name Bis(trimethylsilyl) phenylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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